

An In-depth Technical Guide to Hexaphenyldisilane for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hexaphenyldisilane*

Cat. No.: *B072473*

[Get Quote](#)

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **Hexaphenyldisilane** (CAS No. 1450-23-3), a pivotal organosilicon compound in modern materials science and organic synthesis.

Introduction

Hexaphenyldisilane, with the molecular formula $C_{36}H_{30}Si_2$, is a remarkable organosilicon compound characterized by a silicon-silicon single bond flanked by six phenyl groups.^[1] This unique structure imparts significant thermal stability and interesting electronic properties, making it a valuable precursor and reagent in a variety of advanced applications. This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a focus on the underlying scientific principles and experimental methodologies.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of **hexaphenyldisilane** is essential for its effective application in research and development.

Property	Value	Source(s)
CAS Number	1450-23-3	[1]
Molecular Formula	C ₃₆ H ₃₀ Si ₂	[1]
Molecular Weight	518.81 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	368 - 370 °C	[1]
Crystal Structure	Orthorhombic, Space Group P2 ₁ 2 ₁ 2 ₁	[1]

Synthesis of Hexaphenyldisilane: A Step-by-Step Protocol

The most common and effective method for the laboratory-scale synthesis of **hexaphenyldisilane** is the Wurtz-Fittig reductive coupling of chlorotriphenylsilane using an alkali metal, typically sodium.[2][3] This reaction proceeds via the formation of a triphenylsilyl-sodium intermediate, which then undergoes nucleophilic substitution.[4]

Experimental Workflow: Wurtz-Fittig Synthesis

Caption: Workflow for the synthesis of **hexaphenyldisilane**.

Detailed Protocol:

Materials:

- Chlorotriphenylsilane (C₁₈H₁₅ClSi)
- Sodium metal (Na)
- Anhydrous Toluene
- Isopropanol

- Ethanol
- Deionized Water

Procedure:

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a 3-neck round bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with anhydrous toluene.
- Dispersion of Sodium: Sodium metal is carefully cut into small pieces and added to the toluene. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.
- Addition of Chlorotriphenylsilane: A solution of chlorotriphenylsilane in anhydrous toluene is added dropwise to the sodium dispersion at a rate that maintains a gentle reflux.
- Reaction: The reaction mixture is maintained at reflux with continuous stirring for several hours until the reaction is complete (typically monitored by the consumption of sodium or by TLC/GC analysis).
- Quenching: After cooling the reaction mixture, excess sodium is quenched by the slow and careful addition of isopropanol.
- Work-up: The mixture is then treated with water to dissolve the sodium chloride byproduct. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent such as toluene or xylene to yield pure **hexaphenyldisilane** crystals.

Spectroscopic Characterization

The structural elucidation of **hexaphenyldisilane** is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ^1H NMR spectrum of **hexaphenyldisilane** in CDCl_3 is relatively simple due to the high symmetry of the molecule. It typically exhibits a complex multiplet in the aromatic region (approximately δ 7.0-7.6 ppm), corresponding to the thirty protons of the six phenyl rings.[5][6]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides further confirmation of the structure, showing characteristic signals for the phenyl carbons. Due to the free rotation around the Si-C bonds, four distinct signals are typically observed for the ipso, ortho, meta, and para carbons of the phenyl groups.

^{29}Si NMR Spectroscopy

^{29}Si NMR is a powerful tool for characterizing organosilicon compounds.[7]

Hexaphenyldisilane exhibits a single resonance in the ^{29}Si NMR spectrum, confirming the presence of a single silicon environment. The chemical shift provides information about the electronic environment of the silicon atoms.

Infrared (IR) Spectroscopy and Mass Spectrometry

The IR spectrum of **hexaphenyldisilane** displays characteristic absorption bands for the Si-phenyl and C-H bonds of the aromatic rings. Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern often shows the loss of phenyl groups and cleavage of the Si-Si bond.[8][9]

Key Applications in Research and Development

The unique properties of **hexaphenyldisilane** make it a versatile compound in several areas of chemical research.

Precursor to Polysilanes and Silicon-Containing Polymers

Hexaphenyldisilane can serve as a monomer or comonomer in the synthesis of polysilanes, a class of polymers with a silicon backbone.[10][11] These polymers are of interest for their unique electronic and photophysical properties, finding applications as ceramic precursors, photoresists, and in nonlinear optics.[12][13] The incorporation of the bulky and thermally

stable **hexaphenyldisilane** unit can enhance the thermal stability of the resulting polymers.[14][15][16]

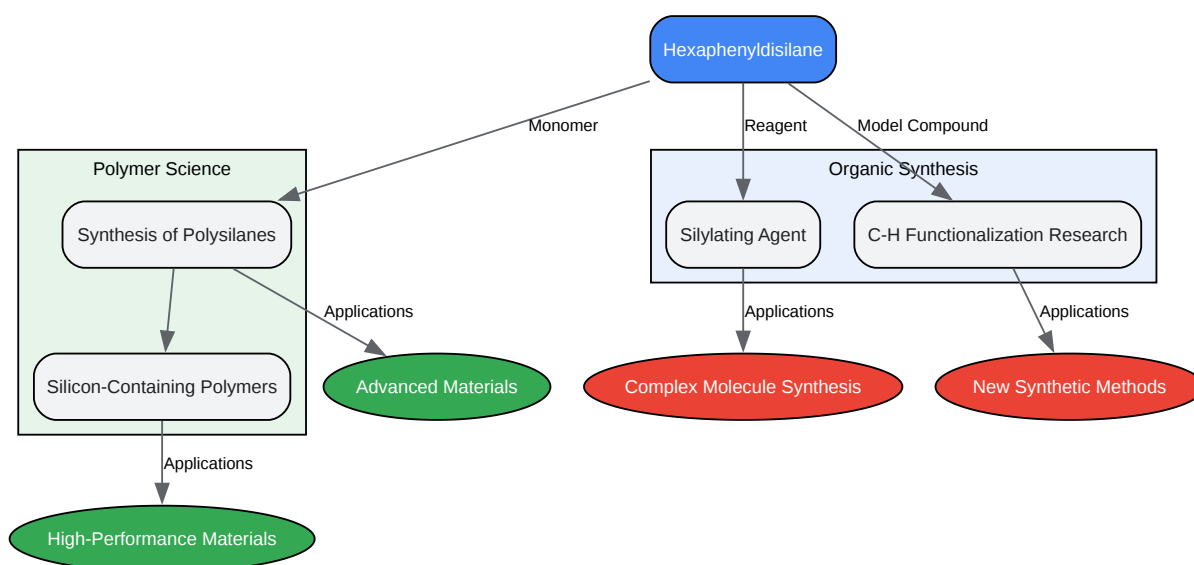
Silylating Agent in Organic Synthesis

Hexaphenyldisilane can act as a silylating agent, although less common than silyl halides or amides.[17][18] Under specific catalytic conditions, it can be used to introduce the triphenylsilyl group onto various substrates. This is particularly relevant in reactions where milder silylating agents are required.

Role in C-H Bond Functionalization

Recent research has highlighted the use of arylsilanes in transition metal-catalyzed C-H bond functionalization reactions.[19] While not always the direct reagent, the study of compounds like **hexaphenyldisilane** provides valuable insights into the mechanisms of these transformations, which are crucial for the development of novel synthetic methodologies.

Application Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Key application areas of **hexaphenyldisilane**.

Conclusion

Hexaphenyldisilane is a cornerstone organosilicon compound with a rich chemistry and a growing number of applications. Its robust synthesis, well-defined structure, and favorable properties make it an invaluable tool for scientists and researchers in materials science, polymer chemistry, and organic synthesis. A thorough understanding of its characteristics and reaction methodologies, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation materials and chemical technologies.

References

- ResearchGate. (n.d.). 1 H-NMR spectrum of **hexaphenyldisilane** (CDCl₃).
- PubChem. (n.d.). **Hexaphenyldisilane**. National Center for Biotechnology Information.
- Organometallic synthesis and catalysis. (2025). *Inorganica Chimica Acta*, 577, 122498.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). Methods for the synthesis of polysilanes.
- ResearchGate. (n.d.). Thermally stable recyclable naphthalenediimide–siloxane polymers.
- ResearchGate. (n.d.). Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH₃NO₂.
- YouTube. (2019, August 8). 10.03 Synthesis of Organometallic Compounds.
- L.S.College, Muzaffarpur. (2021, December 20). Wurtz–Fittig reaction.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Gelest. (n.d.). General Silylation Procedures.
- MDPI. (2021, November 23). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites.
- DTIC. (1991, May 2). Synthesis and Characterization of Polysilanes.
- YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry.
- Nature. (2007, March 22). Total synthesis of marine natural products without using protecting groups.
- University of Illinois Urbana-Champaign. (1990, December 5). Polysilanes: Their Synthesis, Properties and Application.
- SATHEE. (n.d.). Chemistry Wurtz Fittig Reaction.
- Royal Society of Chemistry. (n.d.). Synthesis and reactivity of a six-membered heterocyclic 1,3-diphosphaallene.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Inorganic Syntheses. (n.d.). Volume 30.
- ETFLIN. (2022). Thermal Behavior of Polymers in Solid-State.
- Jasperse, C. (n.d.). Short Summary of ^1H -NMR Interpretation.
- PubMed. (2018, January 31). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- YouTube. (2015, August 27). ^1H NMR - Spectra Interpretation Part I Examples.
- Scribd. (n.d.). Polysilanes: Properties and Applications.
- YouTube. (2023, May 9). Wurtz-Fittig Reaction.(Preparation method of Alkanes).
- ResearchGate. (n.d.). (PDF) Thermal Behavior of Polymers in Solid-State.
- Organic Chemistry Portal. (2023, June 12). Benzene Derivatives: The Dudley Synthesis of Coprinol.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ResearchGate. (n.d.). techniques for silylation.
- Royal Society of Chemistry. (2021, April 27). Effect of polycyclosilane microstructure on thermal properties.
- Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds.
- ResearchGate. (n.d.). (PDF) Inorganic Syntheses, Volume 13.
- DTIC. (1991, May 2). Polysilanes, Synthesis, Modification, and Properties.
- ResearchGate. (n.d.). ^1H (left) and ^{13}C (right) NMR spectra (CDCl_3) of monomers. (a)....
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Wikipedia. (n.d.). Wurtz–Fittig reaction.
- NIH. (n.d.). Exploring the Potential of Multinuclear Solid-State ^1H , ^{13}C , and ^{35}Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
- Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples.
- Inorganic Syntheses. (n.d.). Volume 24.
- (n.d.). ^1H NMR and ^{13}C NMR spectra were recorded in CDCl_3 or CDCl_3 and CCl_4 as solvent on 300 MHz or 500 MHz spectrometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Hexaphenyldisilane | C₃₆H₃₀Si₂ | CID 74059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]
- 3. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hexaphenyldisilane for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072473#cas-number-and-molecular-formula-of-hexaphenyldisilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com